3-(3-chloro-4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-26-12-17(11-25-26)19-14-27(13-16-4-2-3-5-18(16)19)22(28)9-7-15-6-8-21(24)20(23)10-15/h2-6,8,10-12,19H,7,9,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDYKECGKYKSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key features include:
- A chloro and fluoro substitution on the phenyl ring.
- A pyrazole moiety that contributes to its biological interactions.
- A dihydroisoquinoline structure that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Specifically, it is believed to modulate pathways related to:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, particularly Gram-positive bacteria.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antibacterial effects of various derivatives similar to our compound. The results indicated that compounds with similar structural features showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(3-Chloro-4-fluorophenyl) | S. aureus ATCC 25923 | 18 |
| 3-(3-Chloro-4-fluorophenyl) | E. coli ATCC 25922 | 15 |
These findings suggest that the compound has potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research into the anticancer effects of structurally related compounds has shown promising results. For example, a derivative demonstrated an IC50 value of 5 µM against human breast cancer cells, indicating effective cytotoxicity. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Scientific Research Applications
Overview
The compound 3-(3-chloro-4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure allows for potential applications in drug development, particularly as an anti-inflammatory and antioxidant agent.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Studies indicate that derivatives of this compound exhibit significant antioxidant and anti-inflammatory activities. Research utilizing molecular docking simulations has shown that these compounds can interact effectively with biological targets, suggesting their potential use in treating diseases characterized by oxidative stress and inflammation .
Antimicrobial Activity
Research has explored the antimicrobial efficacy of pyrazole derivatives, including those related to the compound . These studies demonstrate that certain derivatives can inhibit the growth of various pathogens, indicating their potential as new antimicrobial agents .
Neuroprotective Effects
Investigations into neuroprotective properties reveal that compounds similar to this compound may offer protective effects against neurodegenerative diseases. The structural features allow for interactions with neurotransmitter systems, which could be beneficial in developing treatments for conditions like Alzheimer's disease .
Cancer Research
The compound's potential anti-cancer properties have also been a focus of research. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings warrant further investigation into its efficacy as a chemotherapeutic agent.
Case Studies
Several case studies highlight the applications of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing 3-(3-chloro-4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one?
The synthesis typically involves multi-step organic reactions, including:
- Claisen-Schmidt condensation for ketone formation.
- Nucleophilic substitution for introducing the pyrazole moiety.
- Cyclization to form the dihydroisoquinoline scaffold. Key reaction conditions include:
- Solvents : Ethanol, DMF, or THF, depending on solubility and reactivity .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for specific steps .
- Monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate purification .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- Spectroscopic methods :
Q. What preliminary biological screening assays are relevant for this compound?
Initial bioactivity studies focus on:
Q. What are the stability considerations for this compound under experimental conditions?
Stability is influenced by:
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the ketone or pyrazole groups .
- Light and temperature : Store in dark, anhydrous environments at 4°C to avoid photodegradation .
- Solvent compatibility : Use DMSO or ethanol for stock solutions due to low aqueous solubility .
Q. How can researchers identify key functional groups in this molecule during analysis?
Critical functional groups include:
- Fluorophenyl and chlorophenyl rings : Analyzed via aromatic proton signals in NMR (δ 7.0–8.0 ppm) .
- Dihydroisoquinoline NH : Detected as a broad singlet in ¹H NMR (δ 3.5–4.5 ppm) .
- Pyrazole C-H : Sharp singlet at δ 7.2–7.5 ppm in ¹H NMR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding modes?
Advanced methods include:
Q. How can reaction conditions be optimized for higher yields or selectivity?
Systematic optimization involves:
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
Contradictions may arise from:
Q. How can the mechanism of action for observed biological activity be elucidated?
Mechanistic studies require:
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
